An In-depth Technical Guide to 5-Chloro-1-ethoxy-benzotriazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-1-ethoxy-benzotriazole: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Chloro-1-ethoxy-benzotriazole (CAS No: 68229-95-8), a key heterocyclic compound. Benzotriazole derivatives are recognized as privileged structures in medicinal chemistry and versatile reagents in organic synthesis.[1] This document delineates the core physicochemical properties, spectroscopic profile, plausible synthetic pathways, and key applications of 5-Chloro-1-ethoxy-benzotriazole, tailored for researchers, chemists, and professionals in drug development. By synthesizing data from established chemical databases and scientific literature, this guide serves as an authoritative resource for understanding and utilizing this compound.
Introduction to the Benzotriazole Scaffold
Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. This scaffold is of immense interest in pharmaceutical and materials science due to its unique chemical properties and wide spectrum of biological activities.[2][3][4] The benzotriazole nucleus can exist in two primary tautomeric forms, 1H- and 2H-, with the 1H- form being predominant under standard conditions.[4] Its derivatives are foundational in the development of drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6]
5-Chloro-1-ethoxy-benzotriazole is a specific derivative featuring two key modifications to the parent structure:
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A Chloro Group at the 5-position: This halogen substitution significantly influences the molecule's electronic properties and can enhance its biological activity or serve as a handle for further chemical modification.
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An Ethoxy Group at the 1-position: The N-alkoxylation of the triazole ring modifies the compound's polarity, solubility, and steric profile, making it a valuable intermediate for synthesizing more complex molecular architectures.
The strategic placement of these functional groups makes 5-Chloro-1-ethoxy-benzotriazole a valuable building block for creating novel chemical entities.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol Example:
Step 1: Synthesis of 5-Chlorobenzotriazole This procedure is adapted from general methods for synthesizing benzotriazoles from o-phenylenediamines. 1[2][7]. Reduction: 4-Chloro-2-nitroaniline is reduced to 4-chloro-1,2-phenylenediamine. A common method involves using iron powder in the presence of an acid like hydrochloric acid. 2[7]. Diazotization and Cyclization: The resulting 4-chloro-1,2-phenylenediamine is dissolved in glacial acetic acid. 3. An aqueous solution of sodium nitrite is added portion-wise while stirring at room temperature. The reaction is exothermic. 4. Stirring is continued for approximately 30 minutes until the reaction is complete. 5. The product, 5-chlorobenzotriazole, precipitates and can be collected by filtration.
Step 2: N-Ethoxylation of 5-Chlorobenzotriazole
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The 5-chlorobenzotriazole intermediate is dissolved in a suitable aprotic solvent (e.g., DMF).
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A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the triazole nitrogen, forming the benzotriazolide anion.
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An appropriate electrophilic ethoxylating agent is added to the mixture.
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The reaction is stirred, possibly with heating, until completion (monitored by TLC).
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Workup involves quenching the reaction, extraction with an organic solvent, and purification, typically by column chromatography, to isolate the desired 1-ethoxy isomer from the potential 2-ethoxy side product.
[8]### 5. Applications in Research and Development
The utility of 5-Chloro-1-ethoxy-benzotriazole stems from the versatile nature of the benzotriazole scaffold.
Medicinal Chemistry and Drug Development
Benzotriazole is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets. D[1]erivatives have demonstrated a vast range of pharmacological activities. *[5] Antiviral Agents: Benzotriazole derivatives have been designed and synthesized as potent inhibitors of various RNA viruses, including Coxsackievirus B5. *[5] Antimicrobial and Antifungal Agents: The scaffold is present in compounds active against bacteria and fungi, including resistant strains. *[2][3] Anticancer Research: Certain derivatives act as selective inhibitors of protein kinases involved in tumor progression.
[3][6]5-Chloro-1-ethoxy-benzotriazole serves as an ideal starting material for generating libraries of novel compounds to be screened for such biological activities. The ethoxy group can modulate pharmacokinetics, while the chloro group provides a site for further synthetic elaboration.
Organic Synthesis
In synthetic chemistry, the benzotriazole group is an excellent synthetic auxiliary. *[1] Acylating Agent: It can be used to create N-acyl benzotriazoles, which are stable and effective acylating agents for amines, alcohols, and other nucleophiles. *[2] Leaving Group: The benzotriazolyl group is a good leaving group, facilitating various substitution reactions.
Safety and Handling
As with all laboratory chemicals, 5-Chloro-1-ethoxy-benzotriazole should be handled with appropriate safety precautions. The safety profile can be inferred from related compounds.
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General Hazards: The parent compound, 5-chlorobenzotriazole, is classified as harmful if swallowed. B[9]enzotriazole itself is combustible, and its dust can form explosive mixtures in the air. I[10]t may decompose on heating to produce toxic fumes. *[10] Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. 5-Chlorobenzotriazole. [Link]
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Journal of Chemical Research. Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. [Link]
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GSC Biological and Pharmaceutical Sciences. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
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NextSDS. 5-(chloromethyl)-1-ethyl-1H-1,2,3-benzotriazole. [Link]
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Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
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PubChem. 5-Chloro-1H-1,2,3-triazole. [Link]
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Chemsrc. 5-Chloro-1H-benzotriazole | CAS#:94-97-3. [Link]
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INCHEM. ICSC 1091 - BENZOTRIAZOLE. [Link]
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Journal of Drug Delivery and Therapeutics. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. [Link]
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Data in Brief. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. [Link]
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PubChem. 1H-Benzotriazole, 5-chloro-1-(4-chlorophenyl)-. [Link]
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Wikipedia. 1,2,3-Triazole. [Link]
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Chemistry – An Asian Journal. Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their use in Ring Opening Polymerisation of Glycidol. [Link]
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Journal of Chemical Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]
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ResearchGate. 5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution. [Link]
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MDPI. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]
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MDPI. 4-(4-(((1H-Benzo[d]tr[1][9][11]iazol-1-yl)oxy)methyl)-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-1-ium). [Link]
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